In-Depth Technical Guide: Chemical Structure, Synthesis, and Pharmacological Profiling of 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide
In-Depth Technical Guide: Chemical Structure, Synthesis, and Pharmacological Profiling of 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide
Executive Summary
The compound 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide (CAS: 16015-58-0) represents a highly privileged scaffold in modern medicinal chemistry. Featuring a core phthalazin-1(2H)-one ring system substituted with a phenyl group and a primary carboxamide, this molecule serves as a critical structural motif for targeted therapeutics. Historically recognized for its structural homology to nicotinamide—making it a potent pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibition [5]—recent high-throughput screenings have also identified phthalazinone derivatives as novel modulators of lysosomal function via NCOA7 activation [4].
This whitepaper provides an authoritative, end-to-end technical analysis of the compound’s physicochemical properties, rational synthetic methodologies, mechanistic pharmacology, and analytical characterization standards.
Structural Identity and Physicochemical Profiling
The pharmacological versatility of 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide is dictated by its precise spatial geometry and electronic distribution. The planar phthalazine core intercalates or fits snugly into narrow enzymatic binding pockets, while the carboxamide group acts as a critical hydrogen-bond donor/acceptor network [1].
Table 1: Physicochemical and Structural Properties
| Parameter | Quantitative Value / Descriptor |
| Chemical Name | 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide |
| CAS Number | 16015-58-0 |
| Molecular Formula | C₁₅H₁₁N₃O₂ |
| Molecular Weight | 265.27 g/mol |
| SMILES String | NC(=O)c1nn(c2ccccc2)c(=O)c2c1cccc2 |
| Hydrogen Bond Donors | 1 (Primary Amide -NH₂) |
| Hydrogen Bond Acceptors | 3 (Lactam Oxygen, Amide Oxygen, Phthalazine Nitrogen) |
| Topological Polar Surface Area (tPSA) | ~74.0 Ų |
| Predicted LogP | ~2.1 - 2.3 |
Structural Causality: The tPSA of ~74.0 Ų and a LogP of ~2.2 place this compound perfectly within Lipinski’s Rule of Five, ensuring optimal membrane permeability and oral bioavailability. The N-phenyl substitution at the 3-position breaks complete molecular planarity, introducing a torsional angle that prevents excessive π−π stacking, thereby maintaining aqueous solubility while enhancing lipophilic interactions within target hydrophobic pockets.
Rational Design and Synthetic Methodology
The synthesis of 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide relies on a robust two-step sequence: the condensation of phthalonic acid with phenylhydrazine to form a carboxylic acid intermediate [2][3], followed by a high-yielding amidation.
Figure 1: Step-by-step synthetic workflow for 4-Oxo-3-phenyl-3,4-dihydro-1-phthalazinecarboxamide.
Protocol 1: Synthesis of the Carboxylic Acid Intermediate
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Reagent Preparation: Dissolve 1.0 eq of phthalonic acid in glacial acetic acid (0.5 M concentration).
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Addition: Dropwise add 1.1 eq of phenylhydrazine at room temperature under continuous stirring.
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Reflux: Elevate the temperature to 110°C and reflux for 3 hours.
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Isolation: Cool the mixture to room temperature and pour it over crushed ice. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid (CAS: 57531-19-8) [2].
Expertise & Causality: Glacial acetic acid is selected over neutral solvents because the acidic environment protonates the α -keto carbonyl oxygen of phthalonic acid, drastically increasing its electrophilicity. This accelerates the nucleophilic attack by phenylhydrazine, ensuring rapid hydrazone formation prior to the thermodynamically driven intramolecular cyclization [3].
Protocol 2: Amidation to the Final Product
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Activation: Dissolve 1.0 eq of the synthesized carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the active ester.
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Amidation: Add 2.0 eq of ammonium chloride (NH₄Cl) to the activated mixture. Stir at room temperature for 12 hours.
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Self-Validating In-Process Control: Monitor the reaction via LC-MS. The reaction is deemed complete when the intermediate mass ( m/z 267.07 [M+H]⁺) is >95% depleted, replaced by the product mass ( m/z 266.09 [M+H]⁺).
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Purification: Quench with water to precipitate the product. Filter, wash with saturated NaHCO₃, and recrystallize from hot ethanol.
Expertise & Causality: HATU is utilized instead of traditional carbodiimides (e.g., EDC) due to its ability to form a highly reactive 7-azabenzotriazole active ester, which prevents the degradation of the sterically hindered carboxylic acid. DIPEA acts as a non-nucleophilic base to deprotonate the NH₄Cl in situ, generating free ammonia gas directly within the reaction matrix, bypassing the need for hazardous pressurized ammonia cylinders.
Pharmacological Mechanisms: PARP Inhibition & NCOA7 Modulation
Phthalazinone derivatives are heavily investigated for their dual-action pharmacological potential [5]. The core structure acts as a bioisostere for nicotinamide, making it a natural competitor for NAD+ binding sites. Furthermore, recent studies highlight the scaffold's ability to modulate lysosomal pathways [4].
Figure 2: Dual pharmacological mechanisms: PARP-1 inhibition and NCOA7 lysosomal modulation.
Mechanistic Breakdown
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PARP-1 Inhibition: The lactam (amide) moiety of the phthalazinone core forms critical, bidentate hydrogen bonds with the Gly863 and Ser904 residues within the catalytic domain of PARP-1. By competitively displacing NAD+, the compound traps the PARP-1 enzyme on single-strand DNA breaks, leading to synthetic lethality in BRCA-mutated cancer cells[5].
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NCOA7 Activation: Emerging literature indicates that specific substituted 4-oxo-3-phenyl-3,4-dihydrophthalazines act as activators of Nuclear Receptor Coactivator 7 (NCOA7). This activation restores lysosomal acidification and function, subsequently reducing the accumulation of inflammatory oxysterols (e.g., 25-hydroxycholesterol) implicated in pulmonary arterial hypertension (PAH) [4].
Analytical Characterization Standards
To ensure the structural integrity and purity of the synthesized compound for downstream biological assays, the following analytical characterization profile must be met.
Table 2: Expected Analytical Characterization Data
| Analytical Technique | Parameter | Expected Value / Assignment |
| ¹H NMR (DMSO-d₆, 400 MHz) | Amide -NH₂ | δ ~7.8 - 8.2 ppm (broad singlet, 2H) |
| N-Phenyl protons | δ ~7.4 - 7.6 ppm (multiplet, 5H) | |
| Phthalazine core | δ ~7.9 - 8.4 ppm (multiplet, 4H) | |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Carbonyl (Amide) | δ ~165.0 ppm |
| Carbonyl (Lactam) | δ ~159.0 ppm | |
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 266.09 |
| [M+Na]⁺ | m/z 288.07 | |
| IR Spectroscopy (KBr Pellet) | N-H stretch | ~3300 - 3400 cm⁻¹ |
| C=O stretch (Amide) | ~1670 cm⁻¹ | |
| C=O stretch (Lactam) | ~1650 cm⁻¹ |
Self-Validation Check: The presence of the broad singlet at ~7.8 - 8.2 ppm in the ¹H NMR spectrum, combined with the disappearance of the broad carboxylic acid -OH stretch (>10.0 ppm), definitively confirms the successful conversion of the carboxylic acid intermediate to the primary carboxamide.
